

Thermodynamic properties of tertiary alcohols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dimethyl-3-hexanol*

Cat. No.: *B1581839*

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Properties of Tertiary Alcohols

This guide provides a comprehensive overview of the core thermodynamic properties of tertiary alcohols, with a focus on tert-butyl alcohol and tert-amyl alcohol. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these compounds for their work.

Core Thermodynamic Properties

Tertiary alcohols, characterized by a hydroxyl group attached to a tertiary carbon atom, exhibit unique thermodynamic properties due to their molecular structure, particularly the steric hindrance around the hydroxyl group. This section summarizes key quantitative data for two common tertiary alcohols: tert-butyl alcohol (2-methyl-2-propanol) and tert-amyl alcohol (2-methyl-2-butanol).

Enthalpy

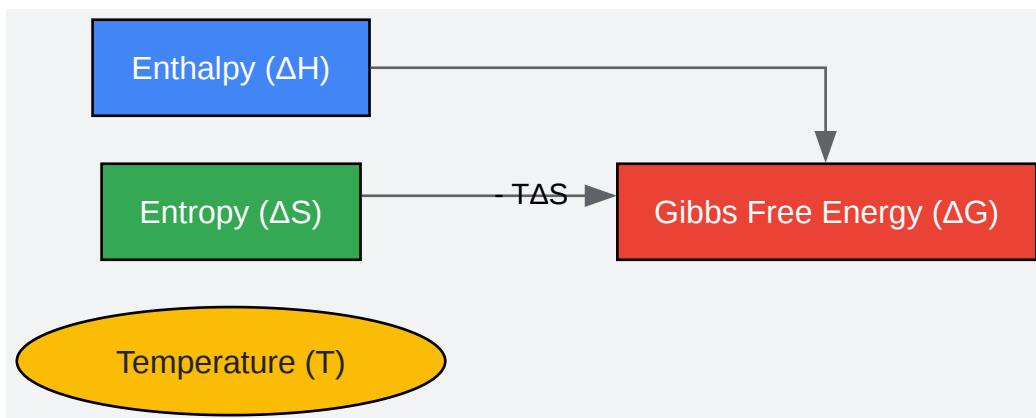
Enthalpy (H) is a measure of the total internal energy of a system plus the product of its pressure and volume. Key enthalpic properties for tertiary alcohols are presented below.

Table 1: Enthalpy Data for Tertiary Alcohols at Standard Conditions (298.15 K, 100 kPa)

Property	tert-Butyl Alcohol (2-methyl-2-propanol)	tert-Amyl Alcohol (2-methyl-2-butanol)	Citations
Std. Enthalpy of Formation ($\Delta_f H^\ominus$) (liquid)	-360.04 to -358.36 kJ·mol ⁻¹	-380.0 to -379.0 kJ·mol ⁻¹	[1] [2] ,
Std. Enthalpy of Combustion ($\Delta_c H^\ominus$) (liquid)	-2644.5 kJ·mol ⁻¹ (calculated from isomers)	-3303.6 to -3302.6 kJ·mol ⁻¹	[3] , [4]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	46.8 kJ·mol ⁻¹	40.6 kJ·mol ⁻¹ (at boiling point)	[5] ,
Enthalpy of Fusion ($\Delta_{\text{fus}} H$)	6.7 kJ·mol ⁻¹	Not readily available	[6]

Entropy

Entropy (S) is a measure of the randomness or disorder of a system. The standard molar entropy for tertiary alcohols reflects their molecular complexity.


Table 2: Entropy Data for Tertiary Alcohols at Standard Conditions (298.15 K, 100 kPa)

Property	tert-Butyl Alcohol (2-methyl-2-propanol)	tert-Amyl Alcohol (2-methyl-2-butanol)	Citations
Std. Molar Entropy (S^\ominus) (liquid)	189.5 J·K ⁻¹ ·mol ⁻¹	229.3 J·K ⁻¹ ·mol ⁻¹	[1] [2] , [4]

Gibbs Free Energy

Gibbs free energy (G) is a thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is fundamentally related to enthalpy and entropy by the equation $\Delta G = \Delta H - T\Delta S$. While direct standard Gibbs free energy of formation values are not always readily

published, the excess Gibbs free energy of mixing is crucial for understanding the behavior of tertiary alcohols in solutions, particularly with water.^{[7][8][9]} These systems exhibit significant non-ideality, which can be modeled using equations like the Wilson or NRTL models.^[7]

[Click to download full resolution via product page](#)

Caption: Fundamental relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Heat Capacity

Heat capacity (C) is the amount of heat that must be added to a substance to raise its temperature by one unit.

Table 3: Heat Capacity Data for Tertiary Alcohols

Property	tert-Butyl Alcohol (2-methyl-2-propanol)	tert-Amyl Alcohol (2-methyl-2-butanol)	Citations
Molar Heat Capacity (Cp) (liquid)	215.37 J·K ⁻¹ ·mol ⁻¹ (at 298.15 K)	247.15 J·K ⁻¹ ·mol ⁻¹ (at 298.15 K)	[1],[10]
Molar Heat Capacity (Cp) (gas)	113.63 J·K ⁻¹ ·mol ⁻¹ (at 298.15 K)	Not readily available	[11]

Phase Transition and Other Properties

Table 4: Physical and Phase Transition Properties of Tertiary Alcohols

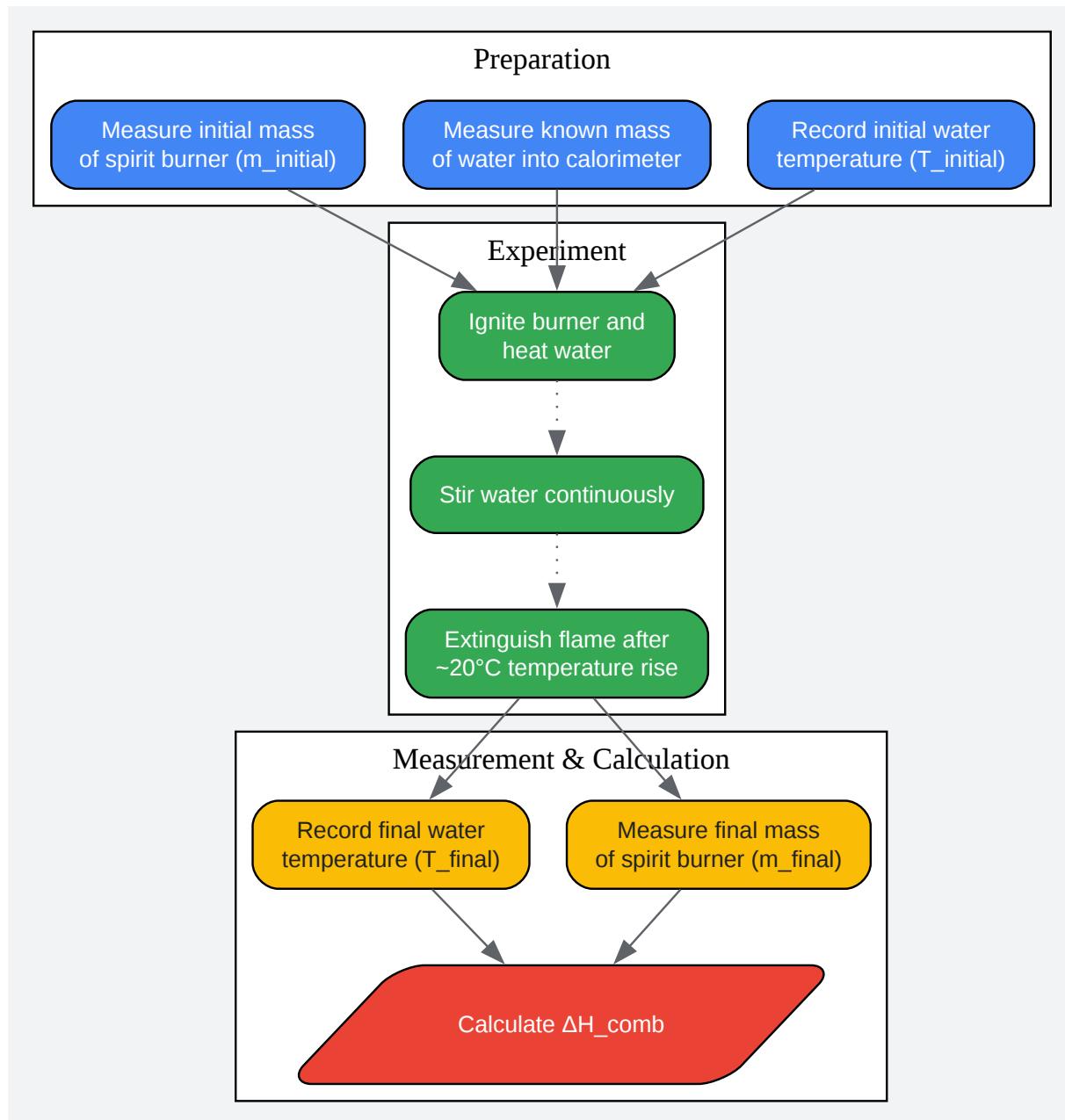
Property	tert-Butyl Alcohol (2-methyl-2-propanol)	tert-Amyl Alcohol (2-methyl-2-butanol)	Citations
Melting Point	25 to 26 °C	-9 °C	[1] , [4]
Boiling Point	82 to 83 °C	101 to 103 °C	[1] , [4]
Vapor Pressure	4.1 kPa (at 20 °C)	1.6 kPa (at 20 °C)	[1] , [4]
Density	0.775 g/mL (at 25 °C)	0.805 g/mL (at 25 °C)	[12] , [13]

Experimental Protocols

The determination of thermodynamic properties requires precise experimental techniques. The following sections detail common methodologies.

Calorimetry for Enthalpy of Combustion

Calorimetry is the primary method for experimentally determining the enthalpy change of reactions, including combustion. A simple setup involves a spirit burner and a calorimeter (often a copper or aluminum can).[\[3\]](#)[\[14\]](#)


Detailed Methodology:

- Apparatus Setup: A spirit burner containing the alcohol sample is placed on a digital balance. A calorimeter (e.g., a copper can) is filled with a known mass of water. A thermometer or temperature probe is submerged in the water, and the entire setup is shielded from drafts to minimize heat loss.[\[15\]](#)[\[16\]](#)
- Initial Measurements: The initial mass of the spirit burner (with alcohol and cap) is recorded. The initial temperature of the water in the calorimeter is also recorded.[\[14\]](#)[\[17\]](#)
- Combustion: The spirit burner is lit and placed directly under the calorimeter. The water is stirred continuously to ensure uniform temperature distribution.
- Final Measurements: After a significant temperature increase (e.g., 10-20 °C), the flame is extinguished, and the cap is replaced on the burner.[\[16\]](#) The final, highest temperature of the water is recorded. The final mass of the spirit burner is then measured.[\[14\]](#)

- Calculation:

- The mass of alcohol burned is determined by the difference in the initial and final masses of the spirit burner.
- The heat absorbed by the water (q) is calculated using the formula: $q = m * c * \Delta T$, where m is the mass of the water, c is the specific heat capacity of water ($4.18 \text{ J g}^{-1} \text{ K}^{-1}$), and ΔT is the change in water temperature.
- The number of moles of alcohol burned is calculated from its mass and molar mass.
- The enthalpy of combustion per mole (ΔH) is then calculated by dividing the heat absorbed (q) by the number of moles of alcohol. The value is given a negative sign as combustion is an exothermic process.[\[18\]](#)

Note: This simple method is subject to significant heat loss to the surroundings, leading to experimental values that are often less exothermic than theoretical values.[\[3\]](#) Calibrating the apparatus with a substance of known enthalpy of combustion can improve accuracy.[\[15\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the enthalpy of combustion via calorimetry.

Vapor Pressure Measurement

The static method is a common technique for determining the vapor pressure of a liquid over a range of temperatures.[\[19\]](#)

Detailed Methodology:

- Apparatus: An isoteniscope, a U-shaped device, is partially filled with the liquid sample (e.g., tert-butyl alcohol). This is connected to a manometer and a vacuum system and immersed in a regulated thermostat.[\[19\]](#)
- Procedure: The system is evacuated to remove air, and the sample is heated to the desired temperature.
- Measurement: At equilibrium, the pressure of the vapor in the isoteniscope is balanced by an external pressure, which is measured by the manometer. Temperature is precisely controlled and measured.[\[19\]](#)
- Data Analysis: The measurements are repeated at various temperatures to obtain a vapor pressure curve. This data can then be used in conjunction with the Clausius-Clapeyron equation to determine the enthalpy of vaporization.

Spectroscopic and Other Methods

Modern analytical techniques also provide routes to thermodynamic data.

- Spectroscopy: Changes in the spectral properties of a substance can be correlated with the extent of molecular interactions, allowing for the model-independent determination of equilibrium binding isotherms and other thermodynamic quantities.[\[20\]](#)[\[21\]](#) For example, excess infrared absorbance spectra have been successfully correlated with Gibbs excess energy.[\[21\]](#)
- Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is highly effective for determining heat capacities and enthalpies of phase transitions.[\[22\]](#)
- Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a material as a function of temperature, providing data on thermal stability and decomposition.[\[22\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 2. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 3. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]
- 5. 2-Propanol, 2-methyl- [webbook.nist.gov]
- 6. 2-Propanol, 2-methyl- (CAS 75-65-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Modeling the excess Gibbs free energy for selected binary and ternary alcohol-water mixtures. [esirc.emporia.edu]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Amylene hydrate [webbook.nist.gov]
- 11. 2-Propanol, 2-methyl- [webbook.nist.gov]
- 12. tert-Butanol anhydrous, = 99.5 75-65-0 [sigmaaldrich.com]
- 13. 2-Methyl-2-butanol | 75-85-4 [chemicalbook.com]
- 14. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 15. practical-science.com [practical-science.com]
- 16. chemistry-teaching-resources.com [chemistry-teaching-resources.com]
- 17. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 18. scienceready.com.au [scienceready.com.au]
- 19. pubs.acs.org [pubs.acs.org]

- 20. Thermodynamic methods for model-independent determination of equilibrium binding isotherms for protein-DNA interactions: spectroscopic approaches to monitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]
- To cite this document: BenchChem. [Thermodynamic properties of tertiary alcohols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581839#thermodynamic-properties-of-tertiary-alcohols>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com